4-[2-(3-Pyridyl)piperidino]-2-butyn-1-ol
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Overview
Description
4-[2-(3-Pyridyl)piperidino]-2-butyn-1-ol is a compound that features a piperidine ring attached to a pyridine moiety through a butynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Pyridyl)piperidino]-2-butyn-1-ol typically involves the coupling of a piperidine derivative with a pyridine derivative. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of a palladium catalyst and a boronic acid or ester as the coupling partner. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Pyridyl)piperidino]-2-butyn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The piperidine and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[2-(3-Pyridyl)piperidino]-2-butyn-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antihypertensive activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[2-(3-Pyridyl)piperidino]-2-butyn-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds such as nicotine and niacin, which also contain a pyridine ring, exhibit various biological activities.
Piperidine derivatives: Compounds like piperidine itself and its substituted derivatives are widely used in medicinal chemistry.
Uniqueness
4-[2-(3-Pyridyl)piperidino]-2-butyn-1-ol is unique due to its combination of a pyridine and piperidine moiety linked by a butynyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H18N2O |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
4-(2-pyridin-3-ylpiperidin-1-yl)but-2-yn-1-ol |
InChI |
InChI=1S/C14H18N2O/c17-11-4-3-10-16-9-2-1-7-14(16)13-6-5-8-15-12-13/h5-6,8,12,14,17H,1-2,7,9-11H2 |
InChI Key |
CRQXVIJRCUAAGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC#CCO |
Origin of Product |
United States |
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